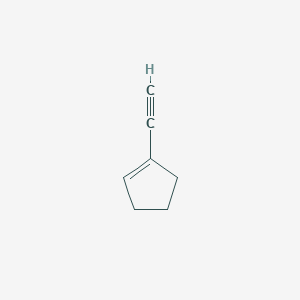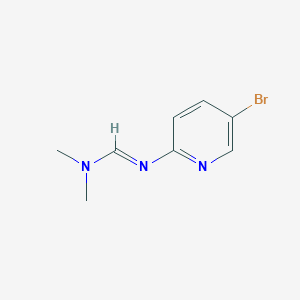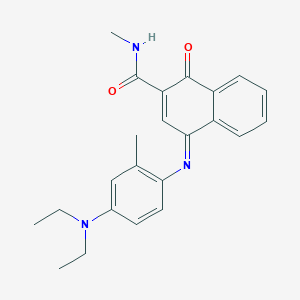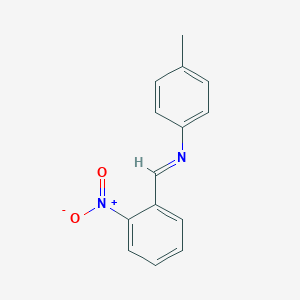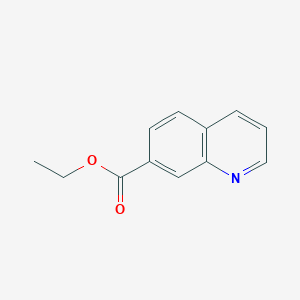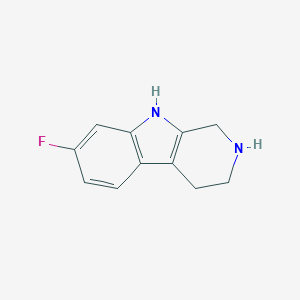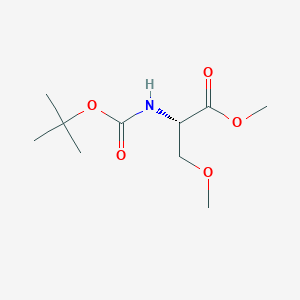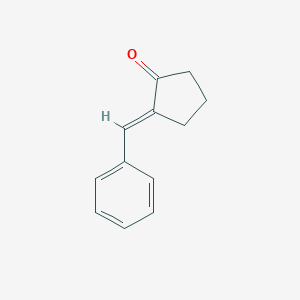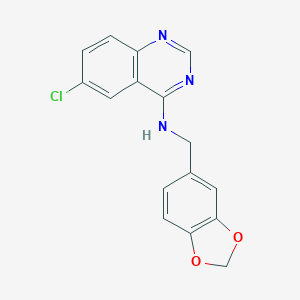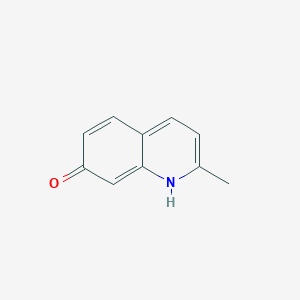
2-Methylquinolin-7-ol
概要
説明
2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-7-ol has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .Chemical Reactions Analysis
The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .科学的研究の応用
Application 3: Antimicrobial Agents
- Summary of Application: Quinoline derivatives, which can be synthesized from 2-Methylquinolin-7-ol, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Methods of Application: The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes: The development of new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Application 4: Anticancer Agents
- Summary of Application: Quinoline derivatives, which can be synthesized from 2-Methylquinolin-7-ol, have shown potential as anticancer agents .
- Methods of Application: The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results or Outcomes: The development of new anticancer agents with improved therapeutic effects .
Application 5: Antidepressant and Anticonvulsant Agents
- Summary of Application: Quinoline derivatives, which can be synthesized from 2-Methylquinolin-7-ol, have been found to exhibit antidepressant and anticonvulsant effects .
- Methods of Application: The therapeutic effects of quinoline derivatives in these areas are often attributed to their ability to modulate the activity of various neurotransmitter systems in the brain .
- Results or Outcomes: The development of new antidepressant and anticonvulsant agents with improved therapeutic effects .
Application 6: Antiviral Agents
- Summary of Application: Quinoline derivatives, which can be synthesized from 2-Methylquinolin-7-ol, have shown potential as antiviral agents .
- Methods of Application: The antiviral activity of quinoline derivatives is often attributed to their ability to inhibit viral replication by interfering with the function of viral proteins .
- Results or Outcomes: The development of new antiviral agents with improved therapeutic effects .
Safety And Hazards
The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
将来の方向性
The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .
特性
IUPAC Name |
2-methylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVGFCPWBBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441660 | |
| Record name | 2-Methylquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-7-ol | |
CAS RN |
165112-03-8 | |
| Record name | 2-Methylquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



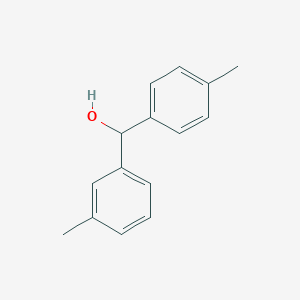

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
